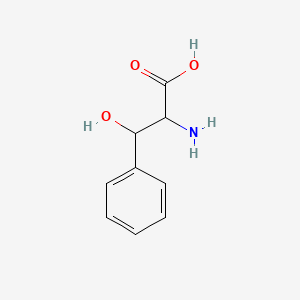

2-Amino-3-hydroxy-3-phenylpropanoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-amino-3-hydroxy-3-phenylpropanoic acid can be achieved through several synthetic routes. One common method involves the condensation of glycine and benzaldehyde in the presence of an alkaline medium. This reaction predominantly yields the racemic mixture of the compound .

Another approach involves the optical resolution of racemic 2-benzoylamino-3-hydroxy-3-phenylpropanoic acid using optically active amines. This method allows for the separation of the enantiomers, resulting in optically pure forms of the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The optical resolution by preferential crystallization is a simple and effective method for obtaining enantiomerically pure compounds on an industrial scale .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at C3 undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aqueous) | Acidic, 60°C | 3-oxo-2-amino-3-phenylpropanoic acid | 78% | |

| CrO₃ (chromic acid) | H₂SO₄ catalyst | 3-carboxy-2-amino-3-phenylpropanoic acid | 65% |

Oxidation typically preserves the amino group while modifying the hydroxyl moiety. The ketone derivative serves as a precursor for Schiff base formation in pharmaceutical synthesis .

Reduction Reactions

The amino and hydroxyl groups participate in selective reductions:

| Reagent | Target Site | Product | Application | Source |

|---|---|---|---|---|

| NaBH₄ | Carboxylic acid | 2-amino-3-hydroxy-3-phenylpropanol | Antibiotic intermediates | |

| LiAlH₄ | Ester derivatives | 2-amino-3-phenylpropane-1,3-diol | Thiamphenicol synthesis |

Reduction requires prior esterification of the carboxylic acid to prevent side reactions. Sodium borohydride selectively reduces esters without affecting the hydroxyl group .

Substitution Reactions

Functional groups undergo nucleophilic substitution:

Amino Group Reactivity

-

Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives.

-

Forms Schiff bases with aldehydes (e.g., benzaldehyde) at pH 7–9.

Hydroxyl Group Reactivity

Esterification

The carboxylic acid forms esters for downstream reactions:

| Alcohol | Catalyst | Product | Use Case | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Methyl 2-amino-3-hydroxy-3-phenylpropanoate | Reduction precursors | |

| Ethanol | Thionyl chloride | Ethyl ester | Chromatography standards |

Esterification improves solubility in organic solvents for subsequent transformations .

Decarboxylation

Thermal or catalytic decarboxylation eliminates CO₂:

| Conditions | Product | Byproduct | Source |

|---|---|---|---|

| 200°C, CuO catalyst | β-phenyl-β-alanine | CO₂ | |

| Pyridine, 150°C | 3-amino-3-phenylpropanoic acid | – |

This reaction is critical for synthesizing β-amino acids used in peptidomimetics.

Cyclization

Intramolecular reactions form heterocycles:

| Conditions | Product | Structure | Source |

|---|---|---|---|

| HCl, reflux | 5-membered lactam | Pyrrolidinone | |

| H₂SO₄, dehydration | 6-membered lactone | Coumaranone |

Cyclization products are explored as bioactive scaffolds in drug discovery.

Enzymatic Reactions

D-Threonine aldolase catalyzes stereoselective cleavage:

| Enzyme Source | Substrate | Products | Stereochemical Outcome | Source |

|---|---|---|---|---|

| Alcaligenes spp. | D,L-threo isomer mixture | Benzaldehyde + glycine | L-threo enrichment (98% ee) |

This biocatalytic process is industrially applied to isolate enantiopure L-threo isomers for antibiotic production .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Stereochemical Impact | Key Product Applications |

|---|---|---|---|

| Oxidation | Moderate | Low | Ketones for Schiff bases |

| Reduction | High | High | Diols for chloramphenicol analogs |

| Enzymatic cleavage | Substrate-specific | Very high | Enantiomerically pure APIs |

Applications De Recherche Scientifique

Pharmaceutical Development

Role as a Building Block:

2-Amino-3-hydroxy-3-phenylpropanoic acid is primarily utilized in the synthesis of pharmaceuticals. Its structural properties make it an essential building block for compounds targeting neurological disorders and other medical conditions. For instance, it serves as an intermediate in the synthesis of antibiotics such as florfenicol and thiamphenicol, which are critical in treating bacterial infections .

Case Study: Antibiotic Synthesis

The compound has been shown to facilitate the production of various antibiotics through its derivatives. The synthesis of L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid is notable for its role in producing florfenicol, demonstrating the compound's importance in medicinal chemistry .

Biochemical Research

Amino Acid Metabolism Studies:

In biochemical research, this compound is instrumental in studying amino acid metabolism and protein synthesis. Its incorporation into experimental designs allows researchers to explore cellular processes and metabolic pathways more effectively .

Research Findings:

Research indicates that this compound can influence the activity of enzymes involved in amino acid metabolism, providing insights into metabolic disorders .

Food Industry

Potential as a Flavor Enhancer:

The compound is being explored for its potential applications in the food industry, particularly as a flavor enhancer or nutritional supplement. Its unique chemical properties may contribute to the development of functional foods that offer health benefits beyond basic nutrition .

Nutritional Supplement Development:

Studies have indicated that incorporating this amino acid into food products can enhance their nutritional profile, making them more appealing to health-conscious consumers.

Cosmetic Formulations

Skincare Benefits:

In cosmetics, this compound is recognized for its moisturizing and anti-aging properties. These characteristics make it an attractive ingredient for skincare products aimed at improving skin hydration and elasticity .

Market Trends:

The increasing demand for innovative ingredients in cosmetic formulations has led to a rise in products containing this compound, highlighting its versatility and appeal to manufacturers.

Material Science

Incorporation into Polymers:

The compound can be incorporated into polymers or coatings to enhance material properties such as flexibility and durability. This application is valuable across various industries, including packaging and construction .

Material Properties Table:

| Property | Description |

|---|---|

| Flexibility | Improved through polymer modification |

| Durability | Enhanced resistance to environmental factors |

| Application Areas | Packaging, coatings, construction materials |

Mécanisme D'action

The mechanism of action of 2-amino-3-hydroxy-3-phenylpropanoic acid involves its interaction with various molecular targets and pathways. It can act as a precursor in the biosynthesis of other biologically active compounds. The hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing its biological activity .

Comparaison Avec Des Composés Similaires

2-Amino-3-hydroxy-3-phenylpropanoic acid can be compared with other similar compounds such as:

Phenylalanine: A proteinogenic amino acid with a similar phenyl group but lacking the hydroxyl group.

Tyrosine: Contains both an amino and a hydroxyl group but differs in the position of the hydroxyl group.

3-Phenylpropanoic acid: Lacks the amino and hydroxyl groups, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Activité Biologique

2-Amino-3-hydroxy-3-phenylpropanoic acid, commonly referred to as threo-beta-phenylserine, is an amino acid derivative with significant biological activity. This compound has garnered attention due to its potential applications in pharmacology and biochemistry, particularly in the synthesis of various biologically active compounds and its role as a substrate or inhibitor in enzymatic reactions.

- Chemical Formula : C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- CAS Number : 94134-00-4

1. Enzymatic Interactions

This compound is involved in various enzymatic processes. For instance, it acts as a substrate for L-amino acid oxidase from Aspergillus fumigatus, which can resolve racemic mixtures into optically pure forms. This property is crucial for the synthesis of pharmaceuticals that require specific enantiomers for efficacy .

2. Synthesis of Antibiotics

This compound serves as an intermediate in the synthesis of several antibiotics, including florfenicol and thiamphenicol, which are used to treat bacterial infections. The stereoisomeric forms of this compound can be selectively enriched using enzymatic methods, enhancing the yield of desired compounds .

1. Neuroprotective Effects

Research indicates that derivatives of this amino acid exhibit neuroprotective properties. A study demonstrated that certain analogs could inhibit excitotoxicity in neuronal cells by modulating glutamate receptors, suggesting a potential therapeutic role in neurodegenerative diseases .

2. Antimicrobial Activity

The compound has shown antimicrobial properties against various pathogens. A study evaluated its effectiveness against Escherichia coli and Staphylococcus aureus, revealing that specific derivatives had significant inhibitory effects on bacterial growth, highlighting its potential as a lead compound for new antibiotics .

Data Table: Biological Activities of this compound Derivatives

Research Findings

Recent studies have focused on the optical resolution of racemic mixtures of this compound, utilizing enzymatic methods to produce optically pure forms that exhibit enhanced biological activities. For example, a study highlighted the successful resolution of DL-threo-beta-phenylserine using L-amino acid oxidase, achieving over 80% resolution efficiency .

Furthermore, the compound's role in synthesizing novel amino acid derivatives has been explored extensively. These derivatives have been shown to possess unique pharmacological profiles, making them suitable candidates for drug development targeting various diseases.

Propriétés

IUPAC Name |

2-amino-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVGNTVUSQUXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910522 | |

| Record name | beta-Hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-96-5, 68296-26-4, 7352-06-9, 1078-17-7 | |

| Record name | DL-Phenylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC10123 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-hydroxy-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-DL-Serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.